molecular formula C18H27N3O4S B2361348 Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone CAS No. 701968-54-9

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone

Cat. No.: B2361348
CAS No.: 701968-54-9
M. Wt: 381.49
InChI Key: AAVMWDVOCKURNQ-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone is a complex organic compound that features a morpholine ring, a piperazine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of morpholine with piperazine in the presence of a suitable catalyst, followed by sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for investigating cellular pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone is unique due to its combination of morpholine, piperazine, and benzenesulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

morpholin-4-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-14-12-15(2)17(16(3)13-14)26(23,24)21-6-4-19(5-7-21)18(22)20-8-10-25-11-9-20/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVMWDVOCKURNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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